molecular formula C13H12N2O2 B1580977 3-Phenoxybenzhydrazide CAS No. 206761-84-4

3-Phenoxybenzhydrazide

Cat. No. B1580977
CAS RN: 206761-84-4
M. Wt: 228.25 g/mol
InChI Key: AZEXBWWYRSXTTN-UHFFFAOYSA-N
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Description

3-Phenoxybenzhydrazide is a chemical compound with the molecular formula C13H12N2O2 and a molecular weight of 228.2466 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 3-Phenoxybenzhydrazide can be represented by the InChI string: InChI=1S/C13H12N2O2/c14-15-13(16)10-5-4-8-12(9-10)17-11-6-2-1-3-7-11/h1-9H,14H2,(H,15,16) . This structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

3-Phenoxybenzhydrazide has a predicted density of 1.217±0.06 g/cm3 and a melting point of 108-110°C . It also has a refractive index of 1.612 .

Scientific Research Applications

Comprehensive Analysis of 3-Phenoxybenzhydrazide Applications

3-Phenoxybenzhydrazide is a chemical compound with the formula

C13H12N2O2 C_{13}H_{12}N_{2}O_{2} C13​H12​N2​O2​

and a molecular weight of 228.2466 . Its diverse applications in scientific research span various fields, each with unique and significant contributions to the advancement of knowledge and technology. Below is a detailed analysis of six distinct applications of 3-Phenoxybenzhydrazide in scientific research.

Pharmaceutical Research: 3-Phenoxybenzhydrazide derivatives have been synthesized and studied for their pharmacological activities. Some derivatives exhibit peroxisome proliferator-activated receptor γ (PPAR-γ) agonist activity , which is crucial in the regulation of glucose metabolism and fatty acid storage . They also show potential in activating glucokinase, an enzyme involved in glycolysis, and inhibiting protein glycation, which is significant in managing diabetes complications .

Safety and Hazards

When handling 3-Phenoxybenzhydrazide, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition . It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

3-phenoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c14-15-13(16)10-5-4-8-12(9-10)17-11-6-2-1-3-7-11/h1-9H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEXBWWYRSXTTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80345840
Record name 3-Phenoxybenzhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenoxybenzhydrazide

CAS RN

206761-84-4
Record name 3-Phenoxybenzhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 206761-84-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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